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Introduction

Lenvatinib is a potent oral multi-tyrosine kinase inhibitor used in the treatment of various
cancers, including thyroid, renal cell, and hepatocellular carcinoma.[1][2] It primarily targets
vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor
(FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRa), KIT, and
RET proto-oncogene.[3][4] The control of impurities in the active pharmaceutical ingredient
(API) and final drug product is a critical aspect of drug development and manufacturing,
ensuring the safety, efficacy, and quality of the medication.[5]

Impurity profiling involves the identification, quantification, and characterization of these
unwanted chemicals. Regulatory bodies, guided by the International Council for Harmonisation
(ICH) guidelines, mandate stringent control over impurities.[5][6][7] According to ICH Q3A/B
guidelines, impurities present at levels above 0.1% generally require identification and
characterization.[6][7] This application note details robust analytical techniques for the
comprehensive impurity profiling of Lenvatinib, including protocols for High-Performance Liquid
Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside
methodologies for forced degradation studies.

Classification of Lenvatinib Impurities

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b10854538?utm_src=pdf-interest
https://www.benthamscience.com/article/122022
https://www.ingentaconnect.com/content/ben/cpa/2022/00000018/00000006/art00009
https://www.synzeal.com/en/lenvatinib
https://www.researchgate.net/publication/326395103_Method_development_and_validation_of_lenvatinib_by_HPLC_and_UV-Spectroscopy
https://ijpsr.com/bft-article/regulatory-aspects-for-impurity-profiling-of-pharmaceutical-products-an-overview/
https://ijpsr.com/bft-article/regulatory-aspects-for-impurity-profiling-of-pharmaceutical-products-an-overview/
https://www.pharmaguideline.com/2012/10/impurity-profiling-of-drug-substances.html?m=1
https://kymos.com/news/impurity-profiling/
https://www.pharmaguideline.com/2012/10/impurity-profiling-of-drug-substances.html?m=1
https://kymos.com/news/impurity-profiling/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Impurities in Lenvatinib can originate from the manufacturing process, degradation of the drug
substance over time, or interaction with excipients.[7][8] They are broadly classified as:

» Organic Impurities: These can be process-related (e.g., starting materials, by-products,
intermediates) or degradation-related.[7] A patent for an HPLC method discloses the
existence of at least nine specific process and degradation impurities, designated as
compounds A-l and LVTN-1.[9]

 Inorganic Impurities: These may result from the manufacturing process and include reagents,
catalysts, and heavy metals.[7]

» Residual Solvents: Trace amounts of solvents used during synthesis may remain in the final
product.[7][8]

Several specific Lenvatinib impurities have been identified, including Desamino Hydroxy
Lenvatinib and Descyclopropyl Lenvatinib.[8][10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for
Impurity Quantification

A validated stability-indicating HPLC method is essential for separating and quantifying
Lenvatinib from its potential impurities and degradation products.

Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is a composite based on several validated methods for Lenvatinib analysis.[11]
[12][13][14]

e Chromatographic System:

o Instrument: WATERS HPLC with Auto Sampler (e.g., Separation module 2695) and a
Photodiode Array (PDA) detector.[11][13]

o Column: Thermosil C18 (150 mm x 4.6 mm, 5.0 um) or equivalent.[11][13]

o Column Temperature: Ambient.[12]
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o Mobile Phase: A mixture of Methanol and Water (65:35 v/v).[11] The mobile phase should
be filtered through a 0.22 um filter and degassed prior to use.

o Flow Rate: 0.8 mL/min.[11][13]

o Injection Volume: 20 pL.[12]

o Detection Wavelength: 265 nm.[11][13]

o Run Time: Approximately 7-10 minutes.[12]

e Standard and Sample Preparation:

o Diluent: Use the mobile phase as the diluent.[12]

o Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of
Lenvatinib reference standard in the diluent to obtain a known concentration (e.g., 100

pg/mL).

o Sample Solution: For capsule dosage forms, accurately weigh the powder equivalent to 10
mg of Lenvatinib, transfer to a 10 mL volumetric flask, dissolve in diluent with sonication,
and dilute to volume. Further dilute this stock to a final concentration within the linear
range of the method.[11]

e Procedure & System Suitability:

o Inject the blank (diluent), followed by the standard solution multiple times to check for
system suitability.

o Key system suitability parameters include:

» Tailing Factor: Should be < 2.0 (A reported value is 1.23).[11][13]

» Theoretical Plates: Should be > 2000 (A reported value is 4146).[11][13]

» %RSD for peak areas: Should be < 2.0%.

o Inject the sample solutions for analysis.
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o Calculate the amount of each impurity using the relative response factor (RRF) if known,
or as a percentage of the main Lenvatinib peak area.

LC-MS/MS for Impurity Identification and
Characterization

LC-MS/MS is a powerful technique for the structural elucidation of unknown impurities and for
sensitive quantification in biological matrices.[1][15][16]

Protocol: LC-MS/MS Analysis

This protocol is based on a method developed for the analysis of Lenvatinib and its impurities
in rat plasma.[1][2][17]

o Chromatographic System (LC):

o Instrument: A suitable LC system coupled to a triple quadrupole mass spectrometer.

o

Column: X-Bridge phenyl column (150 x 4.6 mm, 3.5 pum).[1][2]

Mobile Phase:

o

= A: 1 mL formic acid in 1 L of water (0.1% Formic Acid in Water).[1][2]

= B: Acetonitrile.[1][2]

o

Elution: Gradient elution.[1][2]

o

Flow Rate: 1.0 mL/min.[1][2]

o Run Time: 30 minutes.[1][2]

e Mass Spectrometry System (MS/MS):

o lonization Source: Electrospray lonization (ESI), positive mode.

o Detection: Multiple Reaction Monitoring (MRM) for quantification of known impurities and
full scan/product ion scan for characterization of unknown impurities.
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e Sample Preparation (from plasma):

o This typically involves protein precipitation (PP) or solid-phase extraction (SPE) to remove
matrix components.[18]

o An internal standard (e.g., Carfilzomib) is added before extraction to ensure accuracy.[1][2]
e Procedure:

o Optimize MS parameters (e.g., cone voltage, collision energy) for Lenvatinib and known
impurities by infusing standard solutions.

o Develop MRM transitions for quantitative analysis.

o Analyze samples and use full scan and product ion scan data to propose structures for
any new peaks observed.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the
analytical method and to identify potential degradation products that could form under various
stress conditions.[19][20] These studies are conducted according to ICH guideline Q1A(R2).
[19][21]

Protocol: Stress Condition Application

o Acid Hydrolysis: Reflux the drug substance in 0.1 M HCI at 80°C for a specified period.
Neutralize the solution before analysis. Lenvatinib has been shown to be sensitive to acidic
hydrolysis.[22]

e Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C. Neutralize the solution
before analysis. Lenvatinib is also sensitive to alkaline hydrolysis, which can generate
multiple degradation products.

o Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide (H202) at
room temperature.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8547652/
https://www.benthamscience.com/article/122022
https://www.ingentaconnect.com/content/ben/cpa/2022/00000018/00000006/art00009
https://www.researchgate.net/publication/370930615_Identification_and_characterization_of_the_forced_degradation_products_of_lenvatinib_mesylate_by_liquid_chromatography-high_resolution_mass_spectrometry
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377044.html
https://www.researchgate.net/publication/370930615_Identification_and_characterization_of_the_forced_degradation_products_of_lenvatinib_mesylate_by_liquid_chromatography-high_resolution_mass_spectrometry
https://www.chromatographyonline.com/view/lc-green-chemistry-advancements-lenvatinib-stability-testing-environmental-responsibility
https://www.researchgate.net/figure/Result-from-stress-degradation-study-of-Lenvatinib_tbl2_372846288
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

o Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for several
days.

» Photolytic Degradation: Expose the drug substance (solid and in solution) to UV and visible
light in a photostability chamber, as per ICH Q1B guidelines.

After exposure, dilute the samples appropriately and analyze using the validated stability-

indicating HPLC method to resolve the degradation products from the parent drug.[22]

Data Presentation

Quantitative data from method validation and analysis should be presented clearly for easy

interpretation.

Table 1: HPLC Method and Validation Parameters

Parameter Condition / Value Reference
Chromatographic Conditions
Column Thermosil C18 (150mm x [11913]
4.6mm, 5um)
Mobile Phase Methanol:Water (65:35 v/v) [11][13]
Flow Rate 0.8 mL/min [11][13]
Detection UV at 265 nm [11][13]
Retention Time ~4.35 min [11][13]
Validation Parameters
Linearity Range 30 - 150 pg/mL [11][13]
Correlation Coefficient (r2) 0.999 [11][13]
Accuracy (% Recovery) 100.4% [11][13]
Precision (%RSD) 0.5% (Repeatability) [11][13]
Limit of Detection (LOD) 2.97 pg/mL [11][13]
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| Limit of Quantification (LOQ) | 9.92 pg/mL |[11][13] |

Table 2: Summary of Forced Degradation Results

Stress Condition Reagent/Condition Observation Reference
Significant
. . degradation,
Acid Hydrolysis 0.1 M HCI, 80°C ) [22]
formation of DP | &
v
Significant
Base Hydrolysis 0.1 M NaOH, 80°C degradation, formation
of DPII, I, & V
Oxidation 3-30% H202, RT Comparatively stable [22]
Thermal Dry Heat, 105°C Comparatively stable [22]
Photolytic UV/Visible Light Comparatively stable [22]

| Neutral Hydrolysis | Water, Reflux | Comparatively stable [[22] |

Visualizations

Diagrams help visualize complex workflows and pathways, aiding in comprehension.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.pharmajournal.net/article/84/3-2-5-802.pdf
https://www.pharmaceuticaljournal.net/archives/2024.v6.i1.A.43/analytical-method-for-determination-of-lenvatinib-in-pharmaceutical-and-bulk-dosage-form-by-using-rp-hplc-method
https://www.researchgate.net/figure/Result-from-stress-degradation-study-of-Lenvatinib_tbl2_372846288
https://www.researchgate.net/figure/Result-from-stress-degradation-study-of-Lenvatinib_tbl2_372846288
https://www.researchgate.net/figure/Result-from-stress-degradation-study-of-Lenvatinib_tbl2_372846288
https://www.researchgate.net/figure/Result-from-stress-degradation-study-of-Lenvatinib_tbl2_372846288
https://www.researchgate.net/figure/Result-from-stress-degradation-study-of-Lenvatinib_tbl2_372846288
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Promotes

Receptor Tyrosine Kinases (RTKs)

Promotes

Lenvatinib Action | [nhibits W Uownsiearr Effects
1 \i
TTTtTTTTTTTTTT : Promotes > Angiogenesis
Inhibits
PDGFRa, KIT, RET !

Promotes Tumor Growth
& Progression

\A /

Inhibition

Promotes

Click to download full resolution via product page

Caption: Simplified Lenvatinib mechanism of action.
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Caption: General workflow for impurity profiling.
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Caption: Workflow for forced degradation studies.

Conclusion

The impurity profiling of Lenvatinib is a mandatory regulatory requirement that ensures the
quality and safety of the final pharmaceutical product. A combination of stability-indicating
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chromatographic techniques, primarily RP-HPLC for quantification and LC-MS/MS for
identification, provides a robust framework for this task.[1][23] Comprehensive forced
degradation studies are critical for identifying potential degradants and establishing the
specificity of the analytical methods.[20][24] The protocols and data presented in this
application note offer a detailed guide for researchers and scientists involved in the
development and quality control of Lenvatinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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